molecular formula C21H17N3O6 B2863510 Methyl 2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946332-14-5

Methyl 2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2863510
CAS No.: 946332-14-5
M. Wt: 407.382
InChI Key: ARZVOMMEPWYRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring, the introduction of the nitrobenzyl group, and the formation of the benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dihydropyridine ring is a six-membered ring with one nitrogen atom and a double bond. The nitrobenzyl group consists of a benzene ring with a nitro group (-NO2) and a methyl group (-CH3) attached. The benzoate ester is formed by the condensation of benzoic acid and methanol .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, the nitro group in the nitrobenzyl part of the molecule could potentially undergo reduction to form an amine. The ester could be hydrolyzed to form benzoic acid and methanol under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The ester group could influence the compound’s solubility in different solvents .

Scientific Research Applications

Photorearrangement and Kinetics

  • Photorearrangement of Nitrobenzyl Esters : Studies on o-nitrobenzyl benzoate and its derivatives have shown that the quantum yield of bond cleavage in photorearrangement does not depend on the ester group but is significantly influenced by the substituent in the α position. This process is crucial in understanding the formation and decay of nitronic acid, which plays a pivotal role in various chemical reactions involving nitrobenzyl compounds (Qin Zhu, W. Schnabel, H. Schupp, 1987).

Beta-Lactamase Inhibitory Properties

  • Beta-Lactamase Inhibition : Research into p-nitrobenzyl 2 beta-[(benzoyloxy)methyl]-2 alpha-methylpenam-3 alpha-carboxylate has demonstrated potent beta-lactamase inhibitory properties in vitro against various bacterial strains. These findings are crucial for developing new antibacterial agents and understanding the mechanisms of resistance (W. Gottstein, U. Haynes, D. N. Mcgregor, 1982).

Molecular Interactions and Structural Analysis

  • Sulphur(IV)-Oxygen Interaction : The molecular structures involving sulphur(IV)-oxygen interactions have been explored, revealing insights into the steric and conjugative effects and the role of sulphur(II)—oxygen interaction in determining molecular conformations and reactivity. Such studies are fundamental in designing and understanding the behavior of organic compounds under various conditions (Á. Kucsman, I. Kapovits, I. Kövesdi, A. Kălmăn, L. Párkányi, 1984).

Safety and Hazards

As with any chemical compound, handling “Methyl 2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” would require appropriate safety precautions. It’s important to use personal protective equipment, avoid creating dust, and ensure adequate ventilation .

Properties

IUPAC Name

methyl 2-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-30-21(27)16-8-2-3-10-18(16)22-19(25)17-9-5-11-23(20(17)26)13-14-6-4-7-15(12-14)24(28)29/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZVOMMEPWYRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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